molecular formula C9H10O5S B15310773 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid

5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid

Cat. No.: B15310773
M. Wt: 230.24 g/mol
InChI Key: BYTPZRPNXDOPMQ-UHFFFAOYSA-N
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Description

5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid is a high-purity chemical reagent designed for laboratory research use. This compound features a furan ring, a carboxylic acid functional group, and a cyclopropylsulfonylmethyl substituent. Carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH), which consists of a carbonyl group and a hydroxyl group attached to the same carbon atom . This structure makes carboxylic acids polar and capable of hydrogen bonding, influencing their physical properties and reactivity . The presence of both the furan heterocycle and the sulfonyl group suggests potential for diverse chemical transformations and biological activity. Carboxylic acids are widely used in organic synthesis, serving as precursors for esters, amides, and other important derivatives . This product is intended for research purposes only and is not classified or approved for use in humans, animals, or as a therapeutic agent. Researchers are strongly advised to consult the safety data sheet (SDS) and conduct their own literature review to fully understand this compound's specific properties, mechanisms of action, and applications before use.

Properties

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

5-(cyclopropylsulfonylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H10O5S/c10-9(11)8-4-1-6(14-8)5-15(12,13)7-2-3-7/h1,4,7H,2-3,5H2,(H,10,11)

InChI Key

BYTPZRPNXDOPMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Key substituents at the 5-position of furan-2-carboxylic acid derivatives include:

  • Electron-withdrawing groups (EWGs): Nitrophenyl, sulfonyl, and formyl.
  • Hydrophilic groups: Hydroxymethyl, hydroxypentyl, and carboxylic acid derivatives.
  • Lipophilic groups: Phenoxymethyl, propylphenoxy, and cyclopropyl.
Table 1: Substituent Effects on Acidity and Solubility
Compound Name Substituent at 5-Position pKa (Estimated) Solubility in Propan-2-ol (g/L) Key Reference
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid Cyclopropylsulfonylmethyl ~2.5–3.0* N/A N/A
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl ~1.8–2.3 0.45 (25°C)
5-(Hydroxymethyl)furan-2-carboxylic acid Hydroxymethyl ~3.5–4.0 High (polar solvents)
5-(1-Hydroxypentyl)furan-2-carboxylic acid 1-Hydroxypentyl ~4.0–4.5 Moderate
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid 4-Fluorophenoxymethyl ~3.0–3.5 Low (lipophilic solvents)

*Estimated based on sulfonyl group’s electron-withdrawing strength.

Electronic Effects:

  • The sulfonyl group in the target compound is a stronger EWG than nitrophenyl, leading to higher carboxylic acid acidity compared to 5-(4-nitrophenyl)furan-2-carboxylic acid .
  • Hydroxyl-containing derivatives (e.g., 5-(hydroxymethyl)) exhibit lower acidity due to electron-donating effects, reducing solubility in polar solvents .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Name Bioactivity Mechanism/Application Reference
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate Antimicrobial (vs. Xanthomonas axonopodis) Membrane disruption
5-(4-Nitrophenyl)furan-2-carboxylic acid Enzyme inhibition (e.g., decarboxylases) Competitive binding via nitro group
5-(Hydroxypentyl)furan-2-carboxylic acid Antioxidant, phytocidal Radical scavenging
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carboxylic acid Herbicidal Photosystem II inhibition

Implications for Target Compound:

  • The cyclopropylsulfonylmethyl group’s steric bulk and polarity may enhance target specificity in antimicrobial or enzyme-inhibitory applications compared to smaller substituents like hydroxymethyl .
  • Nitrophenyl analogs show higher reactivity but lower solubility, limiting their pharmacokinetic profiles .

Solubility and Thermodynamic Properties

highlights the thermodynamic solubility of nitrophenyl isomers in propan-2-ol, with 5-(4-nitrophenyl)furan-2-carboxylic acid exhibiting the lowest solubility (0.45 g/L at 25°C) due to crystallinity and strong intermolecular interactions . In contrast, hydroxymethyl derivatives (e.g., 5-(hydroxymethyl)furan-2-carboxylic acid) show higher solubility in polar solvents, making them preferable for aqueous formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions, where furan-2-carboxylic acid derivatives react with cyclopropylsulfonyl methylating agents. Key steps include:

  • Substrate Activation : Use a base (e.g., NaOH) to deprotonate the carboxylic acid group, enhancing nucleophilicity at the methyl position .
  • Sulfonyl Group Introduction : Cyclopropylsulfonyl chloride or analogous reagents are employed under anhydrous conditions to minimize hydrolysis.
  • Optimization : Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect reaction rates and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclopropylsulfonyl methyl group at C5, carboxylic acid at C2). DEPT and HSQC resolve overlapping signals in complex regions .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 10.838 Å, b = 7.260 Å) confirm molecular packing .
  • FT-IR : Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer :

  • Solubility : Polar solvents (e.g., water, ethanol) dissolve the compound due to the carboxylic acid group. Solubility decreases in nonpolar solvents (e.g., hexane) .
  • pH Stability : The sulfonyl group enhances stability in acidic conditions, while the carboxylic acid may undergo decarboxylation above pH 8. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring are advised .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while adhering to green chemistry principles?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce waste. For example, microreactors achieve >90% yield in sulfonylation reactions .
  • Catalyst Design : Immobilized bases (e.g., polymer-supported NaOH) enable reagent recycling.
  • Solvent Selection : Replace DMF with Cyrene™ (a biobased solvent) to reduce environmental impact .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer :

  • Dynamic NMR Experiments : Variable-temperature ¹H NMR identifies conformational equilibria (e.g., rotamers of the cyclopropyl group) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 at the B3LYP/6-31G* level) .
  • Supplementary Techniques : Mass spectrometry (HRMS) confirms molecular ion integrity, ruling out degradation .

Q. What mechanistic insights explain the compound’s potential biological activity (e.g., antimicrobial)?

  • Methodological Answer :

  • Target Identification : Molecular docking predicts interactions with microbial enzymes (e.g., E. coli dihydrofolate reductase). The sulfonyl group may disrupt NADPH binding pockets .
  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, P. aeruginosa) quantify potency. Synergy studies with β-lactams assess combinatorial effects .

Q. How does the cyclopropylsulfonyl group influence electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The sulfonyl group reduces electron density at the furan ring, slowing electrophilic substitution. Cyclic voltammetry (e.g., in acetonitrile) quantifies oxidation potentials .
  • Ring Strain : The cyclopropane’s angle strain increases susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis to form diols) .

Q. What computational strategies predict degradation pathways under physiological conditions?

  • Methodological Answer :

  • DFT Calculations : Simulate hydrolysis pathways (e.g., acid-catalyzed cleavage of the sulfonyl group) .
  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS .

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